molecular formula C20H26N4O5S2 B11431489 Ethyl 1-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate

Ethyl 1-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate

Cat. No.: B11431489
M. Wt: 466.6 g/mol
InChI Key: MICMQVXWKSAAIV-UHFFFAOYSA-N
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Description

ETHYL 1-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a benzothiadiazole moiety, which is known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can be performed on the benzothiadiazole ring.

    Substitution: Various substitution reactions can occur, especially on the benzothiadiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can lead to dihydrobenzothiadiazole derivatives.

Scientific Research Applications

ETHYL 1-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This, in turn, affects its interaction with biological targets and pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE is unique due to its combination of the benzothiadiazole moiety with piperidine and ester functionalities, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H26N4O5S2

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl 1-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C20H26N4O5S2/c1-2-29-20(26)15-6-10-23(11-7-15)19(25)14-8-12-24(13-9-14)31(27,28)17-5-3-4-16-18(17)22-30-21-16/h3-5,14-15H,2,6-13H2,1H3

InChI Key

MICMQVXWKSAAIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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